molecular formula C17H13NO B179630 1-Naphthanilide CAS No. 6833-19-8

1-Naphthanilide

Cat. No. B179630
CAS RN: 6833-19-8
M. Wt: 247.29 g/mol
InChI Key: CIPHTOQKGSLCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthanilide, also known as N-phenyl-1-naphthylamine, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a white to yellow crystalline solid that is soluble in organic solvents such as ethanol, ether, and benzene. 1-Naphthanilide is widely used in various fields such as biochemistry, pharmacology, and material science due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of 1-Naphthanilide is based on its ability to interact with various biomolecules such as proteins, nucleic acids, and lipids. It has been shown to bind to the hydrophobic regions of proteins and nucleic acids, thereby altering their conformation and function. It also interacts with the lipid bilayer of cell membranes, thereby affecting their permeability and fluidity.

Biochemical And Physiological Effects

1-Naphthanilide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It also has antioxidant properties and has been shown to scavenge free radicals and prevent oxidative damage. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Naphthanilide in lab experiments include its high sensitivity and selectivity for detecting and measuring biomolecules, its low toxicity, and its stability under various experimental conditions. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the use of 1-Naphthanilide in scientific research. One area of research is the development of new fluorescent probes based on 1-Naphthanilide for detecting and measuring various biomolecules. Another area of research is the use of 1-Naphthanilide as a model compound for studying the mechanism of action of various enzymes and proteins. Finally, there is a need for further research on the biological and physiological effects of 1-Naphthanilide and its potential applications in medicine and other fields.

Scientific Research Applications

1-Naphthanilide has been extensively studied for its various applications in scientific research. It is widely used as a fluorescent probe for detecting and measuring the concentration of various biomolecules such as proteins, nucleic acids, and lipids. It is also used as a model compound for studying the mechanism of action of various enzymes and proteins.

properties

CAS RN

6833-19-8

Product Name

1-Naphthanilide

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

N-phenylnaphthalene-1-carboxamide

InChI

InChI=1S/C17H13NO/c19-17(18-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19)

InChI Key

CIPHTOQKGSLCLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Other CAS RN

6833-19-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.77 g of 1-naphthoyl chloride (TCI America) was dissolved in 100 ml of anhydrous acetonitrile. To the solution so formed, 2.28 ml of aniline (Sigma-Aldrich) was added in a dropwise fashion over a period of c.a. 20 min. The reaction was then refluxed for 2 h at 82° C. 100 ml of distilled water and 5 ml of concentrated ammonium hydroxide were added along with 100 ml of diethyl ether in a separatory funnel. The phases were separated and the aqueous phase was washed with 100 ml of dichloromethane. The organic fractions were collected and dried with magnesium sulfate, filtered and the solvent was then removed under reduced pressure to yield a white solid 5.07 g (82%; 20.5 mmol).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
82%

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